molecular formula C25H21ClN2O4 B295524 4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione

4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295524
M. Wt: 448.9 g/mol
InChI Key: BUYCAJNFWMFHDV-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-Chloro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPPB and has been found to have several interesting properties that make it a useful tool for researchers in various fields.

Mechanism of Action

CPPB has been found to act as a selective antagonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes, including pain modulation and inflammation. By blocking the activity of this receptor, CPPB may have potential therapeutic effects in various disease states.
Biochemical and Physiological Effects
Studies have shown that CPPB can have a variety of biochemical and physiological effects, including reducing pain and inflammation, modulating immune cell activity, and affecting the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

CPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB2 receptor, as well as its ability to be easily synthesized and purified. However, limitations of CPPB include its potential off-target effects and the need for further studies to fully elucidate its mechanism of action.

Future Directions

There are several potential future directions for research on CPPB, including further studies on its mechanism of action, its potential therapeutic applications in various disease states, and the development of new analogs with improved properties. Additionally, CPPB may have potential applications in the development of new diagnostic tools for various diseases.

Synthesis Methods

CPPB can be synthesized using a variety of methods, including the reaction of 5-chloro-2-(3-phenoxypropoxy)benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques.

Scientific Research Applications

CPPB has been used in a variety of scientific research applications, including studies on the role of the cannabinoid system in pain modulation, the effects of inflammation on the central nervous system, and the potential use of CPPB as a therapeutic agent for various diseases.

properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

(4E)-4-[[5-chloro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21ClN2O4/c26-19-12-13-23(32-15-7-14-31-21-10-5-2-6-11-21)18(16-19)17-22-24(29)27-28(25(22)30)20-8-3-1-4-9-20/h1-6,8-13,16-17H,7,14-15H2,(H,27,29)/b22-17+

InChI Key

BUYCAJNFWMFHDV-OQKWZONESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCCCOC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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